molecular formula C8H8O6S B186528 Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate CAS No. 58416-04-9

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No. B186528
CAS RN: 58416-04-9
M. Wt: 232.21 g/mol
InChI Key: ZZVINKJCOXPIKL-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H8O6S and a molecular weight of 232.21 . It is a solid substance and is used as a reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .


Molecular Structure Analysis

The InChI code for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is 1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 . The SMILES representation is COC(=C1C(=O)C(=O)C(=C(O)OC)S1)O .


Physical And Chemical Properties Analysis

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a solid substance . It has a predicted boiling point of 378.6±37.0 °C and a predicted density of 1.532±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Synthesis of 2,5-diamide-substituted five-membered heterocycles

    • Field : Organic Chemistry
    • Application : Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used as a reactant for Curtius-like rearrangement reactions .
    • Method : The specific methods and procedures for these reactions are not provided in the source .
    • Results : The outcome of these reactions is the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
  • Preparation of alkylenedioxythiophene monomers

    • Field : Polymer Chemistry
    • Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
    • Method : The specific methods and procedures for this preparation are not provided in the source .
    • Results : The result is the obtainment of electrochromic conducting polymers .
  • Production of highly conductive polymers

    • Field : Material Science
    • Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
    • Method : The specific methods and procedures for this production are not provided in the source .
    • Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .
  • Preparation of Alkylenedioxythiophene Monomers

    • Field : Polymer Chemistry
    • Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
    • Method : The specific methods and procedures for this preparation are not provided in the source .
    • Results : The result is the obtainment of electrochromic conducting polymers .
  • Production of Highly Conductive Polymers

    • Field : Material Science
    • Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
    • Method : The specific methods and procedures for this production are not provided in the source .
    • Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .
  • Preparation of Alkylenedioxythiophene Monomers

    • Field : Polymer Chemistry
    • Application : This compound is used as an intermediate to prepare alkylenedioxythiophene monomers .
    • Method : The specific methods and procedures for this preparation are not provided in the source .
    • Results : The result is the obtainment of electrochromic conducting polymers .
  • Production of Highly Conductive Polymers

    • Field : Material Science
    • Application : It is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .
    • Method : The specific methods and procedures for this production are not provided in the source .
    • Results : The result is a wet-processable and highly conductive polymer, which is a promising candidate for key materials in organic electronics .

Safety And Hazards

The safety information for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate indicates that it has hazard statements H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and specific instructions if it gets on skin or in eyes .

properties

IUPAC Name

dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVINKJCOXPIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325414
Record name Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

CAS RN

58416-04-9
Record name 58416-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Zhang, C Wu, C Wang, H Zuo… - Journal of Heterocyclic …, 2014 - Wiley Online Library
3,4‐(Hydroxymethyl‐ethylenedioxy)thiophene (4) and 3,4‐(2′‐hydroxypropylenedioxy)thiophene (4'′) were synthesized from dimethyl 3,4‐dihydroxythiophene‐2,5‐dicarboxylate (1), …
Number of citations: 8 onlinelibrary.wiley.com
NM Rao, BM Choudary, MT Chary - 2017 - wjpr.s3.ap-south-1.amazonaws.com
The present invention relates to an improved process for the alkylation of 3, 4-dihydroxythiophene-2, 5-dicarboxylic esters or their alkali metal or alkaline earth metal salts with alkylating …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
PB Rooney - 1997 - search.proquest.com
A number of 3, 4-dialkoxythiophene compounds have been synthesised, and their reactivities assessed by the Mannich reaction with secondary amines. These reactivities are …
Number of citations: 3 search.proquest.com
SJ Hill - 2015 - etheses.whiterose.ac.uk
Due to the worldwide aging population, methods have been sought to improve the efficiency of health care services. It is envisaged that remote monitoring of patients would form part of …
Number of citations: 3 etheses.whiterose.ac.uk
BD Reeves - 2005 - search.proquest.com
This work primarily focuses on the synthesis of new soluble and processable disubstituted poly (3, 4-propylenedioxythiophenes)(PProDOTs). Methodology has been developed that …
Number of citations: 4 search.proquest.com
S Potratz - 2009 - oparu.uni-ulm.de
Task of this thesis was nucleophilic substitution at thiophene-halides with O- and N-nucleophiles using copper and palladium catalysts. It was shown that phenols could be coupled …
Number of citations: 4 oparu.uni-ulm.de
Y Xing, Z Liu, B Li, L Li, X Yang, G Zhang - Sensors and Actuators B …, 2021 - Elsevier
Two thiophene-derived symmetrical Schiff bases R (N'2,N'5-bis((E)-2-hydroxybenzylidene)thiophene-2,5-dicarbohydrazide) and E (N'5,N'7-bis((E)-2-hydroxybenzylidene)-2,3-…
Number of citations: 18 www.sciencedirect.com
C Hydroxy - Thiophenecarboxylic Acids and Their Derivatives, 1986 - Wiley Online Library
Various qx R2 Page 96 660 JM Barker and PR Huddleston TABLE 9. THIEN0 [3, 2-d] PYRIMIDONES Various qx R2 R' 0 XR Reagent (s) Product (s) References OMe OMe " 2 OMe OMe …
Number of citations: 0 onlinelibrary.wiley.com
Y Xing, C Guo, X Guo, Y Liu, K Wei, M Kang… - … of Photochemistry and …, 2023 - Elsevier
In this study, thiophene-based small molecule sensors R and Q were designed and synthesized, which could monitor Zn 2+ and phytate ions sequentially in aqueous solution according …
Number of citations: 3 www.sciencedirect.com
G Zhang, Y Xing, C Guo, X Guo, Y Liu, K Wei… - … Chemosensors for the … - papers.ssrn.com
In this study, thiophene-based small molecule sensors R and Q were designed and synthesized, which could monitor Zn 2+ and phytate ions sequentially in aqueous solution according …
Number of citations: 0 papers.ssrn.com

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